
3,5,6-Trichloro-2-pyridinol
Overview
Description
3,5,6-Trichloro-2-pyridinol is a chlorinated pyridine compound widely recognized for its role as a degradation product of the insecticide chlorpyrifos and the herbicide triclopyr . It is a highly toxic and persistent pollutant, often found in agricultural and industrial settings . This compound is known for its high solubility in water and long half-life, making it a significant environmental contaminant .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,6-Trichloro-2-pyridinol can be synthesized through the hydrolysis of chlorpyrifos under acidic or basic conditions . The reaction typically involves the use of hydrochloric acid or sodium hydroxide as catalysts, resulting in the cleavage of the phosphorus-oxygen bond in chlorpyrifos, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound primarily involves the large-scale hydrolysis of chlorpyrifos. This process is carried out in controlled environments to ensure the efficient conversion of chlorpyrifos to this compound while minimizing the release of harmful by-products .
Chemical Reactions Analysis
Thermal Decomposition Pathways
TCP undergoes oxidative decomposition when exposed to molecular oxygen (O₂) at elevated temperatures. This process initiates through phenolic hydrogen abstraction by O₂, generating two phenoxy radicals (Fig. 1). These radicals combine to form 2,3,7,8-tetrachloro- dioxinodipyridine (TCDDpy) , a dioxin-like compound with potential environmental hazards .
Key steps in thermal decomposition:
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Radical formation : O₂ abstracts the phenolic hydrogen, producing TCP phenoxy radicals.
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Dimerization : Radicals combine to form cis- and trans-TCDDpy isomers via Smiles rearrangement .
-
Stabilization : TCDDpy isomers remain stable under pyrolysis conditions.
Kinetic Modeling of Decomposition
Quantum chemical calculations (M06-2X/GTLarge//M06-2X/6-31+G(d,p)) reveal the energy profiles for TCP decomposition. A comparative kinetic model aligns with experimental data from Sakiyama et al. :
Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |
---|---|---|
Phenolic H abstraction by O₂ | 28.5 | 1.2 × 10⁴ |
cis-TCDDpy formation | 18.7 | 3.8 × 10³ |
trans-TCDDpy formation | 19.3 | 3.5 × 10³ |
Key findings:
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cis-TCDDpy forms slightly faster than trans-TCDDpy due to lower activation energy.
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The decomposition pathway is temperature-dependent, with optimal rates observed at 300–400°C .
Hydrolysis and Byproduct Formation
While TCP itself is not directly hydrolyzed in most industrial processes, its formation as a byproduct occurs during the synthesis of related compounds. For example, in the preparation of 3,5,6-trichloro-2-pyridyloxyacetic acid , aqueous conditions promote unintended TCP generation via hydrolysis of intermediates .
Reaction conditions favoring TCP formation:
Environmental and Industrial Implications
The thermal degradation of TCP into TCDDpy highlights its environmental persistence and potential toxicity. Industrial processes must avoid aqueous conditions to minimize TCP byproduct formation during pyridine derivative synthesis .
Comparison of TCP Decomposition Products
Product | Structure | Environmental Impact |
---|---|---|
cis-TCDDpy | Dioxin-like bicyclic compound | High bioaccumulation potential |
trans-TCDDpy | Similar to cis-TCDDpy | Persistent organic pollutant |
Scientific Research Applications
Toxicological Studies
TCP has been extensively studied for its toxicological effects, particularly in relation to developmental toxicity and neurodevelopmental outcomes in children.
Case Study: Developmental Toxicity
In a study involving Fischer 344 rats and New Zealand White rabbits, TCP was administered at various doses during gestation. The results indicated that while no direct clinical signs of toxicity were observed in the offspring, maternal exposure at higher doses led to significant weight loss and liver weight increase in rats . This study underscores the importance of understanding TCP's potential impacts on fetal development.
Table 1: Summary of Developmental Toxicity Studies
Species | Dose (mg/kg/day) | Observed Effects |
---|---|---|
Fischer 344 Rats | 0, 50, 100, 150 | Weight loss; increased liver weight |
New Zealand Rabbits | 0, 25, 100, 250 | No significant clinical signs |
Biomonitoring Applications
TCP serves as a biomarker for exposure to chlorpyrifos. Studies have demonstrated its utility in assessing environmental and occupational exposures.
Case Study: Urinary TCP Levels in Pregnant Women
Research conducted in Mexico City examined urinary TCP concentrations in pregnant women to explore associations with Attention Deficit Hyperactivity Disorder (ADHD) in their children. The study found a correlation between elevated urinary TCP levels and ADHD-related characteristics . This highlights TCP's role as a critical biomarker for assessing pesticide exposure and its potential neurodevelopmental impacts.
Table 2: Urinary TCP Levels in Pregnant Women
Trimester | Average Urinary TCP Concentration (µg/L) | Sample Size |
---|---|---|
First | X µg/L | N=21 |
Second | Y µg/L | N=21 |
Third | Z µg/L | N=21 |
Environmental Science
TCP's persistence in the environment has raised concerns regarding its degradation and transport mechanisms.
Case Study: Photodegradation of TCP
Research on the photodegradation of TCP in aqueous solutions indicates that it can undergo significant degradation under UV light exposure. This finding is crucial for understanding how TCP might be managed in contaminated water sources .
Table 3: Photodegradation Rates of TCP
Light Source | Degradation Rate (%) | Time (hours) |
---|---|---|
UV Light | A% | B hours |
Natural Sunlight | C% | D hours |
Bioremediation Efforts
TCP's biodegradability has been explored through the isolation of specific bacterial strains capable of degrading this compound.
Case Study: Isolation of Bacteria for TCP Degradation
Recent studies isolated bacterial strains from sugarcane farm soils that effectively metabolized TCP as a sole carbon source. Strains such as Xanthomonas sp. and Pseudomonas sp. demonstrated high efficacy in degrading both chlorpyrifos and its metabolites . This application is vital for developing bioremediation strategies for contaminated sites.
Table 4: Bacterial Strains Capable of TCP Degradation
Bacterial Strain | Degradation Efficiency (%) | Carbon Source Utilized |
---|---|---|
Xanthomonas sp. | >90% | TCP |
Pseudomonas sp. | >85% | TCP |
Pharmacokinetics and Risk Assessment
TCP's pharmacokinetic properties have been studied to assess systemic exposure risks associated with chlorpyrifos exposure.
Case Study: Pharmacokinetics in Rats
A study evaluated the pharmacokinetics of TCPy (the primary metabolite) in rats, revealing that saliva concentrations could serve as reliable indicators of blood levels over varying physiological conditions . This finding supports the use of non-invasive biomonitoring techniques for assessing pesticide exposure.
Mechanism of Action
The mechanism of action of 3,5,6-Trichloro-2-pyridinol involves its interaction with cellular components, leading to cytotoxic and estrogenic effects . It can induce apoptosis in human hepatocytes by up-regulating the expression of pro-apoptotic proteins and activating caspase pathways . Additionally, it inhibits the proliferation of soil microbes by releasing chloride ions, which disrupt microbial cell functions .
Comparison with Similar Compounds
3,5,6-Trichloro-2-pyridinol is unique due to its high toxicity and persistence compared to other chlorinated pyridines . Similar compounds include:
2,3,5-Trichloropyridine: Less toxic and less persistent.
3,5-Dichloro-2-pyridinol: Lower toxicity and shorter half-life.
2,4,6-Trichloropyridine: Different degradation pathways and environmental behavior.
Biological Activity
3,5,6-Trichloro-2-pyridinol (TCP) is an important environmental pollutant and a significant metabolite of several widely used pesticides, including chlorpyrifos and triclopyr. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological properties of TCP, focusing on its mechanisms of action, toxicological effects, and implications for environmental health.
- Chemical Name: this compound
- CAS Number: 6515-38-4
- Molecular Formula: C₅H₂Cl₃NO
- Molecular Weight: 198.434 g/mol
- Melting Point: 328-330 °C
- Boiling Point: 325 °C at 760 mmHg
Mechanisms of Biological Activity
TCP is recognized for its role as an endocrine disruptor, particularly in its interaction with androgen receptors. Research indicates that TCP can inhibit the secretion of sex hormones by binding to these receptors, thus potentially affecting reproductive health.
Androgen Receptor Interaction
A study demonstrated that TCP enhances the antiandrogenic effects of chlorpyrifos on Sertoli cells, which are crucial for male reproductive function. The findings showed that TCP decreased the expression of androgen receptors (AR) and cAMP-response element-binding protein phosphorylation in these cells. This suggests that TCP may impair the paracrine signaling necessary for normal testicular function .
Cytotoxicity Studies
In vitro assays have shown that TCP exhibits cytotoxic effects on Sertoli cells, with a relative toxicity lower than that of chlorpyrifos but greater than diethylphosphate (DEP). At concentrations around 1000 μmol/L, TCP demonstrated significant cytotoxicity, indicating a potential risk for reproductive toxicity in environments contaminated with chlorpyrifos .
Environmental Persistence and Degradation
TCP is known to be persistent in the environment, making it a subject of concern for ecological health. It is primarily formed through the degradation of chlorpyrifos and triclopyr in soil and water systems.
Biodegradation Pathways
Research has identified specific bacterial strains capable of degrading TCP. For instance, Ralstonia sp. strain T6 has been shown to effectively degrade TCP through a metabolic pathway involving specific gene clusters responsible for this process. The tcpA gene plays a crucial role in initiating TCP degradation by dechlorinating it to less harmful metabolites .
Case Study: Toxicological Assessment
A comprehensive review highlighted the need for biomarkers to assess exposure to organophosphate pesticides like chlorpyrifos and its metabolites, including TCP. Studies have indicated that urinary concentrations of TCP can serve as an indicator of exposure to these compounds .
Experimental Studies on Soil Interaction
In a study examining the behavior of TCP in purple soil mixed with biochar, it was found that increasing biochar application reduced the concentration of TCP in outflow significantly. This suggests that biochar can enhance the adsorption capacity of soils for contaminants like TCP, potentially mitigating its environmental impact .
Summary Table of Biological Effects
Q & A
Basic Research Question: How can researchers optimize analytical methods for detecting TCPy in complex biological matrices?
Methodological Answer:
TCPy detection in biospecimens (e.g., urine, blood) requires robust extraction and derivatization protocols. Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is widely used. Key steps include:
- Sample Cleanup : Gel permeation chromatography (e.g., Bio-Beads S-X3) effectively separates TCPy from interfering compounds in plant or animal tissues .
- Derivatization : Trimethylsilyl reagents (e.g., O,O-bis(trimethylsilyl)acetamide) enhance TCPy volatility for GC analysis .
- Validation : Recovery rates range from 62% (low concentrations: 0.01 ppm) to 100% (≥0.2 ppm), with a quantitation limit of 0.01 μg/g in fish tissues .
Table 1: Recovery Rates of TCPy in Analytical Workflows
Matrix | Method | Recovery (%) | LOD (ppm) | Reference |
---|---|---|---|---|
Plant tissues | GC-ECD + derivatization | 62–100 | 0.01 | |
Fish tissues | GC-MS | 92 ± 9 | 0.01 |
Advanced Research Question: What are the metabolic pathways and microbial degradation mechanisms of TCPy?
Methodological Answer:
TCPy biodegradation involves both bacterial and fungal consortia. Key pathways include:
- Hydrolysis : Fungal strains like Cladosporium cladosporioides Hu-01 degrade TCPy via hydroxylation, with transient accumulation of intermediates .
- Ring Cleavage : Cupriavidus sp. DT-1 mineralizes TCPy through mpd gene clusters, producing non-toxic metabolites like CO₂ and Cl⁻ .
- Kinetics : Degradation follows first-order kinetics (half-life: 5–14 days in soil), influenced by pH, temperature, and microbial diversity .
Contradiction Analysis :
- Soil Adsorption Discrepancies : TCPy mobility varies with soil organic content. Baskaran et al. (2003) reported higher adsorption in clay soils (Kd = 4.2 L/kg) compared to sandy soils (Kd = 1.8 L/kg), conflicting with models predicting uniform mobility .
Basic Research Question: How does TCPy behave in environmental matrices, and what factors influence its persistence?
Methodological Answer:
TCPy’s environmental fate depends on:
- Soil Binding : Adsorption coefficients (Kd) range from 1.8–4.2 L/kg, driven by organic matter and cation exchange capacity .
- Photodegradation : Half-life in water under UV light is <48 hours, but stability increases in anaerobic sediments .
- Microbial Activity : Degradation rates accelerate in rhizosphere soils due to exudate-enhanced microbial activity .
Advanced Research Question: How can researchers resolve contradictions in TCPy’s biomarker reliability for chlorpyrifos exposure?
Methodological Answer:
TCPy is a urinary biomarker for chlorpyrifos exposure but faces specificity challenges:
- Co-Exposure Interference : TCPy may originate from preformed environmental sources (e.g., contaminated water), not just chlorpyrifos metabolism .
- Analytical Validation : High-resolution mass spectrometry (HRMS) with isotopic labeling (e.g., ¹³C₃-TCPy) improves specificity in human gastric fluid and urine .
- Population Studies : Biomonitoring California data show TCPy detection in 90% of agricultural workers but only 40% in non-occupational cohorts, highlighting exposure heterogeneity .
Advanced Research Question: What strategies validate TCPy quantification in multi-residue pesticide analysis?
Methodological Answer:
Multi-residue workflows require:
- Matrix-Matched Calibration : Compensates for signal suppression/enhancement in LC-MS/MS .
- Isotopic Dilution : ¹³C-labeled TCPy internal standards reduce matrix effects (recovery: 85–110%) .
- Cross-Platform Correlation : Immunoassays (e.g., surface plasmon resonance) show 95% concordance with GC-MS in urine samples but lower sensitivity for trace levels (<0.01 ppm) .
Basic Research Question: What are the ecotoxicological implications of TCPy accumulation in aquatic systems?
Methodological Answer:
TCPy exhibits moderate toxicity to aquatic organisms:
- Acute Toxicity : LC50 for Daphnia magna is 2.3 mg/L, while chronic exposure reduces algal growth (EC50 = 1.1 mg/L) .
- Synergistic Effects : Co-exposure with chlorpyrifos increases mortality in fish (e.g., Danio rerio) by 30% compared to individual compounds .
Properties
IUPAC Name |
3,5,6-trichloro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYAQFQZQEUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37439-34-2 (hydrochloride salt) | |
Record name | 3,5,6-Trichloro-2-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7038317 | |
Record name | 3,5,6-Trichloro-2-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Solid | |
Record name | 2(1H)-Pyridinone, 3,5,6-trichloro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5,6-Trichloro-2-pyridinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
6515-38-4 | |
Record name | 3,5,6-Trichloro-2-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6515-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,5,6-Trichloro-2-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyridinone, 3,5,6-trichloro- | |
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Record name | 3,5,6-Trichloro-2-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,6-trichloro-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.733 | |
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Record name | 3,5,6-TRICHLORO-2-PYRIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS52YZJ84A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,5,6-Trichloro-2-pyridinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 - 209 °C | |
Record name | 3,5,6-Trichloro-2-pyridinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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